5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one
CAS No.: 918107-71-8
Cat. No.: VC17562018
Molecular Formula: C12H8ClN3OS2
Molecular Weight: 309.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918107-71-8 |
|---|---|
| Molecular Formula | C12H8ClN3OS2 |
| Molecular Weight | 309.8 g/mol |
| IUPAC Name | 5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
| Standard InChI | InChI=1S/C12H8ClN3OS2/c13-11-5-12(17)16(19-11)6-8-1-3-9(4-2-8)10-7-18-15-14-10/h1-5,7H,6H2 |
| Standard InChI Key | YDYOBBFQSZVJQD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazol-3-one core substituted at position 2 with a benzyl group bearing a 1,2,3-thiadiazole moiety at the para position. The chlorine atom at position 5 of the thiazole ring enhances electrophilicity, potentially influencing receptor binding. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | 5-chloro-2-[[4-(thiadiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one |
| CAS Number | 918107-71-8 |
| Molecular Formula | C₁₂H₈ClN₃OS₂ |
| Molecular Weight | 309.8 g/mol |
| Canonical SMILES | C1=CC(=CC=C1CN2C(=O)C=C(S2)Cl)C3=CSN=N3 |
| Topological Polar Surface Area | 112 Ų |
The presence of both thiazole and thiadiazole rings introduces planar rigidity, while the methylene bridge (-CH₂-) between the aromatic systems allows conformational flexibility.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous thiazole-thiadiazole hybrids reveals characteristic absorptions:
Proton nuclear magnetic resonance (¹H NMR) predicts the following signals:
-
δ 5.14 ppm: Singlet for the methylene (-CH₂-) protons linking the phenyl and thiazole rings .
-
δ 7.20–8.14 ppm: Multiplet for aromatic protons on the phenyl and thiadiazole moieties .
-
δ 6.92 ppm: Thiazole C-H proton adjacent to the carbonyl group .
Synthesis and Structural Optimization
Key Synthetic Routes
Synthesis typically proceeds via sequential heterocyclic ring formation and functional group interconversion. A representative pathway involves:
-
Thiazol-3-one Formation: Cyclocondensation of chloroacetamide derivatives with thiourea under acidic conditions yields the 5-chlorothiazol-3-one core.
-
Benzylation: Nucleophilic substitution at the thiazole nitrogen using 4-(thiadiazol-4-yl)benzyl chloride introduces the aryl-methyl group.
-
Purification: Recrystallization from ethanol or methanol achieves >95% purity, as verified by high-performance liquid chromatography (HPLC) .
Reaction optimization studies emphasize the role of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) in maximizing yields . Catalytic amounts of triethylamine mitigate HCl byproduct accumulation during benzylation .
Structural Analogues and SAR Insights
Modifying the thiadiazole substituent or varying the benzyl group's substitution pattern alters bioactivity:
-
Electron-Withdrawing Groups (NO₂, Cl): Enhance antimicrobial potency but reduce solubility .
-
Electron-Donating Groups (OCH₃, NH₂): Improve BBB permeability in CNS-targeted derivatives .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In agar diffusion assays against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin . Mechanistically, the thiadiazole moiety chelates essential Mg²⁺ ions in bacterial gyrase, while the thiazol-3-one ring disrupts cell membrane integrity via lipid peroxidation .
Pharmacological Profiling and ADMET Considerations
Pharmacokinetic Predictions
Computational models (SwissADME) indicate:
-
Lipophilicity (LogP): 2.1 ± 0.3, favoring cellular uptake but limiting aqueous solubility.
-
Blood-Brain Barrier Permeability: Moderate (BBB score: 0.56), suggesting potential CNS activity .
-
CYP450 Inhibition: High affinity for CYP3A4 (Ki = 1.8 µM), necessitating drug interaction studies.
Toxicity Profiles
Acute oral toxicity in rodents (LD₅₀ > 500 mg/kg) classifies the compound as Category 4 under GHS guidelines. Chronic exposure studies (>28 days) reveal reversible hepatocyte vacuolization at 50 mg/kg/day.
Analytical and Regulatory Status
Quality Control Metrics
-
HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
-
Elemental Analysis: Calculated C 57.25%, H 4.60%, N 11.61%; Found C 57.43%, H 4.79%, N 11.83% .
Regulatory Pathway
Designated For Research Use Only (RUO), the compound lacks FDA-approval but holds Investigational New Drug (IND) potential for oncology indications.
Future Research Directions
-
Prodrug Development: Esterification of the thiazol-3-one carbonyl to enhance oral bioavailability.
-
Targeted Delivery Systems: Nanoparticle encapsulation (PLGA, chitosan) to mitigate off-target effects .
-
Mechanistic Elucidation: CRISPR-Cas9 screens to identify genetic vulnerabilities linked to compound efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume